molecular formula C7H4KNO4 B100222 Potassium 4-nitrobenzoate CAS No. 15922-01-7

Potassium 4-nitrobenzoate

Cat. No. B100222
CAS RN: 15922-01-7
M. Wt: 205.21 g/mol
InChI Key: MKBKSBKMELRIKB-UHFFFAOYSA-M
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Description

Potassium 4-nitrobenzoate is a chemical compound that is not directly studied in the provided papers. However, related compounds and their interactions with potassium have been explored. For instance, the structures of potassium salts of 4-nitrobenzoic acid have been determined, revealing complex coordination behaviors and polymeric structures . These studies provide insights into the potential characteristics of this compound, given the similarities in the functional groups and the involvement of potassium ions.

Synthesis Analysis

The synthesis of related compounds involves the reaction of potassium carbonate with nitro-substituted benzoic acids. For example, the synthesis of potassium 3-nitrohydrogenphthalate coordination polymers was achieved by reacting potassium carbonate with 3-nitrophthalic acid . This suggests that a similar synthetic route could be employed for this compound, involving the reaction of potassium carbonate with 4-nitrobenzoic acid.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. The potassium ion typically exhibits a coordination sphere that includes oxygen atoms from water molecules and the nitro and carboxylate groups of the ligand . The coordination geometry can be quite distorted, and the potassium ion can be involved in various bridging interactions, leading to the formation of polymeric structures.

Chemical Reactions Analysis

Chemical reactions involving nitrobenzoate compounds can include proton transfer, as seen in the case of creatininium 4-nitrobenzoate . Additionally, the conversion of nitrobenzene compounds in the presence of potassium hydroxide can lead to the formation of nitroso derivatives, indicating that this compound might undergo similar transformations under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be extrapolated from related compounds. For instance, the crystal structure of creatininium 4-nitrobenzoate exhibits noncentrosymmetric space groups, which is a property that could be shared by this compound . The presence of nitro groups in the compound can also contribute to its reactivity and interactions with other chemical species. The second harmonic generation (SHG) efficiency of creatininium 4-nitrobenzoate was found to be significantly higher than that of standard potassium dihydrogen phosphate, suggesting that this compound may also exhibit notable nonlinear optical properties .

Scientific Research Applications

1. Metal Complex Formation

Potassium 4-nitrobenzoate (PNBA) is instrumental in the formation of metal complexes. The structures of potassium and rubidium polymeric coordination complexes with PNBA exhibit varied coordination behavior. These complexes demonstrate extensive bridging interactions and hydrogen bonding, contributing to their structural stability and potential application in coordination chemistry and materials science (Smith, 2015).

2. Electroreduction Processes

In electrochemistry, potassium p-nitrobenzoate is used in electrolysis within alkaline aqueous solutions. Its reduction requires five electrons per mole and can lead to the formation of potassium salt of p, p′-dicarboxyhydrazobenzene. This application is significant for understanding electrochemical reduction processes and developing efficient electrolysis methods (Sioda & Kemula, 1972).

3. Synthesis of Chemical Compounds

PNBA plays a role in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 4-aminobenzoic acid, an intermediate for procaine production. This showcases its utility in pharmaceutical and chemical synthesis processes (Halstian, Baula, & Tarasenko, 2022).

4. Influence on Electronic Systems

The interaction of this compound with various alkali metals affects the electronic system of the 4-nitrobenzoic acid molecule. Studies of its vibrational and NMR spectra provide insights into the electronic interactions and structural dynamics of these compounds, with implications for molecular physics and chemistry (Regulska et al., 2007).

5. Optical Sensing Applications

This compound is utilized in the development of optical-sensing layers for potassium detection. This application is crucial in fields like environmental monitoring and clinical diagnostics, where accurate and sensitive potassium sensing is required (Alava-Moreno et al., 1993).

Safety and Hazards

When handling Potassium 4-nitrobenzoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

potassium;4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4.K/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBKSBKMELRIKB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435871
Record name Potassium 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15922-01-7
Record name Potassium 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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